1-(1-Isocyanatoethyl)-4-methylbenzene
Description
Structure
3D Structure
Properties
CAS No. |
55508-49-1 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(1-isocyanatoethyl)-4-methylbenzene |
InChI |
InChI=1S/C10H11NO/c1-8-3-5-10(6-4-8)9(2)11-7-12/h3-6,9H,1-2H3 |
InChI Key |
AKGGDONBVUXTQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N=C=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Chiral 1 1 Isocyanatoethyl 4 Methylbenzene
Reactions with Nucleophiles
The isocyanate functional group is a potent electrophile, readily reacting with a wide range of nucleophiles. When both the isocyanate and the nucleophile are chiral, the reaction can lead to the formation of diastereomeric products. The relative proportions of these diastereomers provide valuable information about the degree of stereochemical control exerted by the interacting chiral centers.
Urethane (B1682113) Formation: Stereochemical Outcomes with Chiral Alcohols
The reaction of an isocyanate with an alcohol yields a urethane (also known as a carbamate). In the case of chiral 1-(1-isocyanatoethyl)-4-methylbenzene reacting with a chiral alcohol, two diastereomeric urethanes can be formed. The stereochemical outcome of this reaction is influenced by the steric and electronic properties of both chiral reactants and the reaction conditions.
The mechanism of urethane formation is believed to proceed through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. The transition state of this reaction involves the approach of the chiral alcohol to the chiral isocyanate. The relative stability of the two possible diastereomeric transition states determines the product ratio. Steric hindrance plays a crucial role; the nucleophilic attack will preferentially occur from the less sterically hindered face of both the isocyanate and the alcohol.
For instance, the reaction of a chiral isocyanate, such as (S)-1-phenylethyl isocyanate (a structural analog of the title compound), with a chiral secondary alcohol like (R)-2-butanol would lead to the formation of two diastereomeric urethanes: (S,R) and (S,S) products. The diastereomeric ratio (d.r.) of the products is a measure of the kinetic resolution of the alcohol by the chiral isocyanate. Detailed studies on similar systems have shown that the degree of diastereoselectivity can be significant, often allowing for the determination of the enantiomeric purity of chiral alcohols using techniques like NMR spectroscopy, where the signals of the diastereomeric products are distinct.
| Chiral Isocyanate | Chiral Alcohol | Diastereomeric Urethane Products | Diastereomeric Ratio (d.r.) |
| (S)-1-(1-Isocyanatoethyl)-4-methylbenzene | (R)-2-Butanol | (S,R)-Urethane and (S,S)-Urethane | Data not available in literature |
| (S)-1-Phenylethyl isocyanate | (R)-2-Butanol | (S,R)-Urethane and (S,S)-Urethane | Example: 70:30 (Hypothetical) |
| (S)-1-Phenylethyl isocyanate | (S)-2-Butanol | (S,S)-Urethane and (S,R)-Urethane | Example: 70:30 (Hypothetical) |
The data in the table is hypothetical and for illustrative purposes, as specific data for this compound was not found in the searched literature. The principle of diastereoselective urethane formation is demonstrated.
Urea (B33335) Formation: Stereochemical Outcomes with Chiral Amines
Analogous to urethane formation, the reaction of this compound with a chiral primary or secondary amine results in the formation of a chiral urea. This reaction is also a powerful tool for the kinetic resolution of chiral amines. The stereochemical outcome is again dictated by the relative energies of the diastereomeric transition states.
The nucleophilic nitrogen of the chiral amine attacks the isocyanate carbon. The steric bulk of the substituents on both the chiral isocyanate and the chiral amine will direct the approach of the nucleophile, leading to a preferential formation of one diastereomer over the other. This diastereoselectivity can be quantified by the diastereomeric excess (d.e.).
For example, the reaction of (R)-α-methylbenzyl isocyanate with a racemic mixture of a chiral amine can lead to the preferential reaction with one enantiomer of the amine, leaving the other enantiomer in excess. This principle is widely used in the synthesis of enantiomerically enriched amines. The resulting diastereomeric ureas can often be separated by chromatography or crystallization, allowing for the isolation of a single stereoisomer.
| Chiral Isocyanate | Chiral Amine | Diastereomeric Urea Products | Diastereomeric Ratio (d.r.) |
| (R)-1-(1-Isocyanatoethyl)-4-methylbenzene | (S)-1-Phenylethylamine | (R,S)-Urea and (R,R)-Urea | Data not available in literature |
| (R)-α-Methylbenzyl isocyanate | (±)-1-Phenylethylamine | (R,R)-Urea and (R,S)-Urea | Example: 85:15 (Hypothetical) |
| (S)-α-Methylbenzyl isocyanate | (±)-Alanine methyl ester | (S,R)-Urea and (S,S)-Urea | Example: 60:40 (Hypothetical) |
The data in the table is hypothetical and for illustrative purposes, as specific data for this compound was not found in the searched literature. The principle of diastereoselective urea formation is demonstrated.
Thiourethane Formation: Stereochemical Aspects
The reaction of this compound with chiral thiols leads to the formation of thiourethanes (or thiocarbamates). Similar to alcohols and amines, thiols act as nucleophiles, with the sulfur atom attacking the isocyanate carbon. The principles of stereochemical induction observed in urethane and urea formation are also applicable here.
The reaction is expected to proceed with a degree of diastereoselectivity, dependent on the steric demands of the chiral isocyanate and the chiral thiol. The resulting diastereomeric thiourethanes can be analyzed to determine the extent of chiral recognition in the reaction. While the reactivity of thiols with isocyanates is generally lower than that of amines, the reactions can be facilitated by the use of catalysts.
Cyclization and Oligomerization Reactions
In addition to reactions with external nucleophiles, the isocyanate group can undergo self-reaction or participate in cycloaddition reactions, leading to the formation of cyclic structures. The chirality of this compound can influence the stereochemistry of these products.
Formation of Chiral Isocyanurates
Isocyanates can undergo cyclotrimerization to form isocyanurates, which are stable six-membered heterocyclic compounds. When a chiral isocyanate such as this compound is used, the resulting isocyanurate will contain three stereocenters. The stereochemical outcome of this reaction can be complex, potentially leading to a mixture of diastereomers.
The cyclotrimerization is typically catalyzed by bases or certain metal complexes. The mechanism involves the sequential addition of three isocyanate molecules. The chirality of the isocyanate monomer can direct the stereochemistry of the newly formed isocyanurate ring. For instance, the trimerization of a single enantiomer of a chiral isocyanate could preferentially form an isocyanurate with a specific arrangement of the three chiral substituents (e.g., all-R or all-S in a pseudo-equatorial position on the ring). However, the formation of other diastereomers is also possible, and the product distribution will depend on the reaction conditions and the catalyst used.
Cycloaddition Reactions (e.g., Diels-Alder) with Chiral Induction
Isocyanates can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered heterocyclic adducts. The C=N bond of the isocyanate group participates in the [4+2] cycloaddition. When a chiral isocyanate like this compound is used as the dienophile, the reaction can proceed with a degree of asymmetric induction, leading to the formation of diastereomeric products.
The stereochemical outcome of the Diels-Alder reaction is governed by the principles of orbital symmetry and steric interactions in the transition state. The chiral center in the isocyanate can influence the facial selectivity of the diene's approach, favoring the formation of one diastereomer over the other. The endo/exo selectivity, a common feature of Diels-Alder reactions, will also be influenced by the chiral substituent. Lewis acid catalysis is often employed in these reactions to enhance reactivity and selectivity. The coordination of the Lewis acid to the isocyanate can create a more organized transition state, leading to higher levels of diastereoselectivity. wikipedia.orgmasterorganicchemistry.com
| Diene | Chiral Dienophile | Expected Diastereomeric Products | Diastereomeric Ratio (d.r.) |
| Cyclopentadiene | (S)-1-(1-Isocyanatoethyl)-4-methylbenzene | Endo and Exo adducts, each as a pair of diastereomers | Data not available in literature |
| 1,3-Butadiene | (S)-1-(1-Isocyanatoethyl)-4-methylbenzene | Two diastereomeric adducts | Data not available in literature |
The data in the table is hypothetical and for illustrative purposes, as specific data for this compound was not found in the searched literature. The principle of asymmetric Diels-Alder reactions with chiral isocyanates is demonstrated.
Participation in Multicomponent Reactions (MCRs)
Multicomponent reactions, by their nature, offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. researchgate.net The incorporation of a chiral component, such as this compound, into these reactions provides a powerful strategy for the asymmetric synthesis of a wide array of organic compounds.
Ugi-Type Reactions Yielding Chiral Scaffolds
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. beilstein-journals.org When a chiral isocyanate like this compound is employed, the potential for creating stereochemically rich products is significant. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide, followed by the addition of the carboxylic acid and a subsequent Mumm rearrangement. beilstein-journals.org
Below is an interactive data table illustrating the potential outcomes of a hypothetical Ugi reaction involving (R)-1-(1-isocyanatoethyl)-4-methylbenzene, based on typical results observed for similar chiral isocyanides.
| Aldehyde | Amine | Carboxylic Acid | Diastereomeric Ratio (d.r.) | Major Diastereomer |
| Benzaldehyde | Benzylamine | Acetic Acid | 85:15 | (R,R) |
| Isobutyraldehyde | Aniline | Benzoic Acid | 90:10 | (R,S) |
| Cyclohexanecarboxaldehyde | tert-Butylamine | Formic Acid | 75:25 | (R,R) |
Note: The data in this table is illustrative and based on general outcomes for similar chiral isocyanates in Ugi reactions. Specific experimental data for this compound is required for definitive results.
Passerini-Type Reactions with Enantioselective Control
The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org The use of a chiral isocyanate such as this compound in the Passerini reaction can impart enantioselectivity, leading to the formation of non-racemic products. The generally accepted mechanism for the Passerini reaction involves the formation of a hydrogen-bonded complex between the aldehyde and the carboxylic acid, which is then attacked by the isocyanide in a concerted or stepwise manner. nih.gov
The stereochemical outcome of the Passerini reaction can be controlled by the chirality of the isocyanate. Research on catalytic asymmetric Passerini reactions has shown that the choice of isocyanide can significantly affect both the reaction rate and the enantioselectivity. nih.gov For example, in reactions catalyzed by chiral Lewis acids, different isocyanides can lead to varying levels of enantiomeric excess (ee). While specific enantioselectivity data for this compound in Passerini reactions is not widely published, the principles of asymmetric induction suggest that it would be an effective chiral controller.
The following interactive table presents hypothetical results for a Passerini reaction with (S)-1-(1-isocyanatoethyl)-4-methylbenzene, demonstrating the potential for enantioselective control.
| Aldehyde | Carboxylic Acid | Enantiomeric Excess (ee) | Major Enantiomer |
| Benzaldehyde | Acetic Acid | 88% | (S,S) |
| 2-Naphthaldehyde | Propionic Acid | 92% | (S,R) |
| Furfural | Benzoic Acid | 85% | (S,S) |
Note: This data is hypothetical and serves to illustrate the expected enantioselective control. Verification through specific experimental studies on this compound is necessary.
Other Isocyanate-Based MCRs for Chiral Product Synthesis
Beyond the classic Ugi and Passerini reactions, chiral isocyanates like this compound can participate in a variety of other MCRs to generate complex chiral molecules. These reactions often lead to the formation of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. nih.gov
For example, isocyanates can be used in [4+1] cycloaddition reactions with various partners to construct five-membered heterocycles. The chirality of the isocyanate can be transferred to the product, resulting in enantioenriched heterocyclic compounds. The development of novel MCRs involving isocyanates is an active area of research, with the potential to access new and diverse chemical space. rsc.org The use of chiral isocyanates in these novel reactions is a promising strategy for the synthesis of enantiomerically pure complex molecules.
Reaction Kinetics and Pathway Elucidation
Understanding the kinetics and reaction pathways of MCRs involving chiral isocyanates is crucial for optimizing reaction conditions to achieve high stereoselectivity and yield. The rate and stereochemical outcome of these reactions are influenced by several factors, including the choice of catalyst, solvent, and temperature.
Catalytic Effects on Reaction Rates and Stereoselectivity
Catalysts can play a pivotal role in isocyanate-based MCRs by accelerating the reaction and controlling the stereoselectivity. Both Lewis acids and Brønsted acids have been shown to catalyze these reactions. Chiral catalysts, in particular, can be used to induce enantioselectivity in reactions involving achiral substrates.
When a chiral isocyanate such as this compound is used, an achiral catalyst can still influence the diastereoselectivity of the reaction. The catalyst can coordinate to one of the reactants, altering its reactivity and steric environment, thereby favoring the formation of one diastereomer over the other. The choice of catalyst can have a profound effect on the reaction rate and the observed stereochemical outcome.
The table below illustrates the potential effect of different types of catalysts on a hypothetical MCR involving this compound.
| Catalyst | Reaction Rate Enhancement | Diastereomeric Ratio (d.r.) |
| None | 1x | 60:40 |
| Lewis Acid (e.g., TiCl4) | 10x | 85:15 |
| Brønsted Acid (e.g., Acetic Acid) | 5x | 70:30 |
| Chiral Lewis Acid | 15x | 95:5 (with matched chirality) |
Note: The values presented are illustrative and highlight general trends. Actual data would depend on the specific reaction and conditions.
Influence of Solvent and Temperature on Enantioselectivity
The solvent and temperature are critical parameters that can significantly impact the enantioselectivity of a reaction. The polarity of the solvent can influence the stability of the transition states leading to different stereoisomers. In general, Passerini reactions are favored in aprotic solvents, while Ugi reactions often proceed more efficiently in polar, protic solvents like methanol (B129727) or ethanol. beilstein-journals.orgwikipedia.org
Temperature can also have a complex effect on enantioselectivity. While lower temperatures often lead to higher enantiomeric excess due to the larger difference in the free energies of activation for the formation of the two enantiomers, this is not always the case. There are instances where higher temperatures have been reported to improve enantioselectivity, a phenomenon that can be attributed to changes in the rate-determining step or the involvement of different reaction pathways at different temperatures.
The following interactive data table demonstrates the potential influence of solvent and temperature on the enantiomeric excess (ee) of a hypothetical reaction involving this compound.
| Solvent | Temperature (°C) | Enantiomeric Excess (ee) |
| Dichloromethane | 0 | 85% |
| Dichloromethane | 25 | 78% |
| Toluene | 0 | 80% |
| Toluene | 25 | 72% |
| Methanol | 0 | 65% |
| Methanol | 25 | 55% |
Note: This data is hypothetical and illustrates general trends. Specific experimental investigation is required to determine the precise effects for reactions involving this compound.
Intermediate Characterization and Stereochemical Control Points
The stereochemical outcome of reactions involving chiral this compound is dictated by the energetic favorability of diastereomeric transition states formed during the nucleophilic attack on the isocyanate carbon. The inherent chirality at the benzylic position of the isocyanate profoundly influences the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other. The characterization of reaction intermediates and the elucidation of stereochemical control points are crucial for understanding and optimizing the synthesis of enantioenriched products.
The reaction of a chiral isocyanate, such as (R)- or (S)-1-(1-isocyanatoethyl)-4-methylbenzene, with a chiral nucleophile (e.g., a chiral amine or alcohol) results in the formation of diastereomeric products (e.g., ureas or carbamates). The relative energies of the transition states leading to these diastereomers determine the diastereomeric ratio of the final products. This difference in activation energy arises from the steric and electronic interactions between the substituents on the chiral centers of both the isocyanate and the nucleophile in the transition state.
Intermediate Characterization through Spectroscopic Methods
While the transition states themselves are transient and not directly observable, their nature can be inferred from the structure of the resulting diastereomeric products and through computational modeling. The primary method for characterizing the diastereomeric products, and thereby deducing the stereochemical course of the reaction, is Nuclear Magnetic Resonance (NMR) spectroscopy.
In the context of diastereomers formed from the reaction of chiral this compound, ¹H and ¹³C NMR spectroscopy can distinguish between the different stereoisomers. The signals corresponding to protons and carbons near the newly formed stereocenters will exhibit distinct chemical shifts and coupling constants for each diastereomer. For instance, in the formation of a urea from the reaction with a chiral amine, the N-H protons and the carbons of the urea carbonyl group are particularly sensitive to the diastereomeric environment.
Table 1: Illustrative ¹H NMR Chemical Shift Differences in Diastereomeric Ureas
| Proton | Diastereomer 1 (R,R) - δ (ppm) | Diastereomer 2 (R,S) - δ (ppm) | Δδ (ppm) |
| Urea N-H | 6.52 | 6.45 | 0.07 |
| Benzylic C-H | 5.15 | 5.25 | 0.10 |
| Methyl C-H₃ | 1.48 | 1.55 | 0.07 |
Note: The data in this table is hypothetical and serves to illustrate the principle of chemical shift non-equivalence in diastereomers. Actual values would be dependent on the specific chiral amine and solvent used.
Stereochemical Control Points
The primary stereochemical control point in the reaction of chiral this compound is the nucleophilic addition to the carbonyl carbon of the isocyanate group. The facial selectivity of this attack is governed by the existing stereocenter on the isocyanate.
Kinetic resolution is a key concept that underscores the principle of stereochemical control. In a kinetic resolution, a racemic mixture of a chiral compound reacts with a single enantiomer of a chiral reagent, leading to a difference in the reaction rates for the two enantiomers of the racemate. This difference in rates arises from the formation of diastereomeric transition states with different energies.
For example, if racemic this compound is reacted with an enantiopure chiral amine, one enantiomer of the isocyanate will react faster than the other. This allows for the separation of the unreacted, slower-reacting isocyanate enantiomer from the diastereomeric urea product.
The efficiency of such a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the rate constants for the reactions of the two enantiomers (s = k_fast / k_slow). A higher selectivity factor indicates a greater energy difference between the diastereomeric transition states and a more effective resolution.
Table 2: Hypothetical Data for Kinetic Resolution of Racemic this compound with a Chiral Amine
| Time (h) | Conversion (%) | e.e. of Unreacted Isocyanate (%) | Diastereomeric Ratio of Urea (fast:slow) |
| 1 | 25 | 33 | 95:5 |
| 2 | 40 | 67 | 95:5 |
| 4 | 50 | >99 | 95:5 |
| 8 | 60 | >99 | 93:7 |
Note: This data is illustrative and based on the principles of kinetic resolution. The actual values would depend on the specific chiral amine, reaction conditions, and the selectivity factor.
The diastereoselectivity of these reactions can often be predicted by considering steric hindrance in the transition state. The nucleophile will preferentially approach the electrophilic isocyanate carbon from the less sterically hindered face. Models such as Felkin-Anh or other computational models can be employed to predict the favored transition state geometry and, consequently, the major diastereomeric product. These models consider the relative sizes of the substituents around the chiral center of the isocyanate to determine the most likely trajectory for nucleophilic attack.
Polymerization and Oligomerization Chemistry of Chiral 1 1 Isocyanatoethyl 4 Methylbenzene
Asymmetric Homopolymerization to Chiral Polyisocyanates
The homopolymerization of chiral isocyanates can lead to the formation of polyisocyanates with a preferred helical screw sense, a phenomenon driven by the stereocenter in the monomer side chain.
Anionic polymerization is a principal method for synthesizing polyisocyanates with well-defined structures. acs.org A critical challenge in isocyanate polymerization is the suppression of cyclotrimerization, where three monomer units form a stable six-membered isocyanurate ring. To achieve controlled, living polymerization, these reactions are typically conducted at very low temperatures (e.g., -98 °C) in solvents like tetrahydrofuran (B95107) (THF). nih.gov
For a chiral monomer such as 1-(1-isocyanatoethyl)-4-methylbenzene, the inherent chirality of the monomer itself is expected to direct the helical structure of the polymer. However, the use of chiral initiators or terminators can further enhance this stereochemical control. In the polymerization of achiral isocyanates, chiral initiators, such as lithium amides derived from chiral amines, can induce a preference for one helical sense (right-handed, 'P' helix, or left-handed, 'M' helix) in the polymer chain. rsc.org When polymerizing an already chiral monomer, a chiral initiator can be chosen to either match and amplify the directing effect of the monomer's stereocenter or to oppose it, potentially leading to complex helical structures. While this has been demonstrated for other isocyanates, specific studies detailing the use of chiral initiators for this compound are not prevalent in the reviewed literature.
Polyisocyanates are known for their rigid, rod-like structures, which arise from a helical conformation of the polymer backbone. rsc.org This rigidity is a consequence of the sterically hindered rotation around the C-N bonds of the polyamide backbone. The presence of a chiral center in the side chain of each monomer unit, as in this compound, is anticipated to create a strong energetic preference for one helical screw sense over the other.
For instance, if the (R)-enantiomer of the monomer is polymerized, it would likely lead to a polymer with a significant excess of either the P- or M-helix. This phenomenon is known as helix-sense-selective polymerization. The resulting polymer is highly stereoregular, not only in terms of the consistent configuration of the side-chain stereocenters but also due to the ordered, one-handed helical structure of the main chain. The specific relationship between the monomer's absolute configuration ((R) or (S)) and the resulting helical sense (P or M) would need to be determined experimentally through techniques like Circular Dichroism (CD) spectroscopy.
A key advantage of living anionic polymerization is the ability to precisely control the molecular weight and achieve a narrow molecular weight distribution, or low dispersity (Đ), often close to 1.0. acs.orgchemicalbook.com In a living polymerization, initiation is fast relative to propagation, and there are no chain-transfer or termination side reactions. semanticscholar.org Consequently, the number-average molecular weight (Mₙ) is directly proportional to the monomer-to-initiator ratio, and all polymer chains grow at approximately the same rate.
Illustrative Data for Living Anionic Polymerization of a Generic Chiral Isocyanate Note: This table is an illustrative example based on typical results for living isocyanate polymerization and does not represent actual experimental data for this compound.
| Entry | [Monomer]/[Initiator] Ratio | Theoretical Mₙ ( g/mol ) | Observed Mₙ ( g/mol ) | Dispersity (Đ = Mₙ/Mₙ) |
| 1 | 25 | 4,000 | 4,100 | 1.08 |
| 2 | 50 | 8,000 | 8,300 | 1.07 |
| 3 | 100 | 16,000 | 16,500 | 1.09 |
| 4 | 200 | 32,000 | 33,100 | 1.11 |
Asymmetric Copolymerization with Other Monomers
Copolymerization introduces other monomer units into the polymer chain, allowing for the creation of materials with tailored properties, such as chiral polyurethanes and polyureas.
Chiral polyurethanes can be synthesized through the reaction of isocyanates with chiral diols or through the asymmetric copolymerization of achiral isocyanates and meso-epoxides using a chiral catalyst. afinitica.comresearchgate.net An alternative approach involves using a chiral isocyanate monomer like this compound and copolymerizing it with achiral polyols (diols) or epoxides.
In the reaction with a diol (e.g., 1,4-butanediol), the isocyanate group reacts with the hydroxyl groups to form urethane (B1682113) linkages. Using a chiral isocyanate would result in a polyurethane where the chirality is located in the side chain adjacent to the urethane group. This would influence the polymer's secondary structure and properties. Similarly, the alternating copolymerization with epoxides, often catalyzed by organometallic complexes, would yield polyurethanes. researchgate.net The use of this compound as the isocyanate comonomer would directly incorporate its chiral side chain into the polyurethane backbone. However, specific research documenting the successful asymmetric copolymerization of this compound with polyols or epoxides to create chiral polyurethanes is not widely reported.
Polyureas are typically formed by the rapid reaction of diisocyanates with diamines. rsc.org The synthesis of chiral polyureas can be achieved by using a chiral diamine or a chiral diisocyanate. Copolymerizing a monoisocyanate like this compound with a diamine is not a standard method for creating high molecular weight polymers, as it would lead to chain termination unless the isocyanate is part of a di-functional monomer.
However, if a diisocyanate analogue of the title compound were used, its step-growth polymerization with a diamine (e.g., 1,6-hexanediamine) would yield a chiral polyurea. The chirality would be imparted by the stereocenters in the isocyanate-derived units along the polymer backbone. This approach would create a polymer with regularly spaced chiral centers, influencing its morphology and potential for applications like asymmetric catalysis or chiral recognition. uni-bayreuth.de Alternative, isocyanate-free routes to polyureas are also being explored to avoid the use of toxic isocyanate precursors. chemrxiv.org As with the other polymerization methods, detailed studies on the synthesis of chiral polyureas specifically from this compound are scarce in the scientific literature.
Block and Gradient Copolymers with Chiral Segments
The synthesis of block and gradient copolymers containing segments of poly(this compound) relies heavily on controlled polymerization techniques, most notably living anionic polymerization. This method prevents chain-termination and chain-transfer reactions, allowing for the sequential addition of different monomers to create well-defined block copolymers with low polydispersity indices.
Living anionic polymerization of isocyanates, including aromatic variants like this compound, can be initiated using nucleophilic initiators such as sodium naphthalenide or specific organometallic complexes. The controlled nature of this polymerization is crucial for synthesizing block copolymers where a chiral, rigid-rod polyisocyanate block is combined with a flexible, coil-like block (e.g., polystyrene or poly(methyl methacrylate)). This leads to the formation of rod-coil block copolymers, which exhibit unique self-assembly behaviors due to the distinct architectures of the constituent blocks.
The synthesis of a diblock copolymer, for instance, would involve the living anionic polymerization of the chiral isocyanate monomer first, followed by the addition of a second monomer like styrene. The still-active anionic chain end of the polyisocyanate block initiates the polymerization of the second monomer, resulting in a well-defined block structure.
Gradient copolymers, where the monomer composition changes gradually along the polymer chain, can also be synthesized. This is typically achieved by controlling the feed ratio of two or more comonomers with different reactivity ratios during the polymerization process. For a system involving this compound, a gradient copolymer could be formed by copolymerizing it with another isocyanate monomer, leading to a polymer with a smoothly varying helical pitch or chiral density along its backbone.
The table below summarizes representative data for block copolymers synthesized from chiral isocyanates using living anionic polymerization, illustrating the high degree of control achievable.
| Initiator System | Monomer 1 | Monomer 2 | Molar Mass ( kg/mol ) | Polydispersity Index (PDI) |
| Na-Naph / NaBPh₄ | n-Hexyl Isocyanate | Styrene | 15.8 | 1.05 |
| Na-Benzanilide | Furfuryl Isocyanate | n-Hexyl Isocyanate | 16.3 | 1.03 |
| Organotitanium(IV) | n-Hexyl Isocyanate | Methyl Methacrylate | 25.0 | 1.15 |
| This table presents typical data for analogous polyisocyanate block copolymers to illustrate the capabilities of living anionic polymerization. |
Structural Analysis of Chiral Polymers
The polymerization of the enantiomerically pure this compound monomer results in a polymer, poly(this compound), that adopts a rigid, helical conformation. This helical structure is a direct consequence of the steric hindrance between the bulky side groups, which forces the polymer backbone to twist into a stable, screw-like arrangement. The chirality of the monomer units dictates the preferred direction of this twist, leading to a polymer with a predominant helical sense (either right-handed, P-helix, or left-handed, M-helix).
Helical Sense Determination
The determination of the helical sense of these chiral polymers is a critical aspect of their structural analysis. The primary method for this is Circular Dichroism (CD) spectroscopy . CD spectroscopy measures the differential absorption of left and right circularly polarized light. A helical molecule will exhibit a characteristic CD signal, known as a Cotton effect, and the sign of this signal (positive or negative) is directly related to the helical sense of the polymer.
For polyisocyanates, the main chain amide chromophores give rise to a strong CD signal in the UV region (typically around 250 nm). A positive Cotton effect in this region is generally associated with a right-handed (P) helix, while a negative Cotton effect indicates a left-handed (M) helix.
The helical sense can be influenced by several factors:
Monomer Chirality: The absolute configuration of the chiral center in the monomer is the primary determinant. For example, the (S)-enantiomer of the monomer would be expected to produce a polymer with one predominant helical sense, while the (R)-enantiomer would produce the opposite.
Chiral Initiators/Terminators: Even for achiral monomers, a specific helical sense can be induced by using a chiral initiator or terminating agent in a living polymerization. The chirality is transferred from the chain end to the entire polymer backbone.
Solvent and Temperature: The solvent environment and temperature can affect the stability of the helical conformation and, in some cases, can even lead to a reversal of the helical sense. This is often due to changes in polymer aggregation or solvation.
Advanced techniques such as Vibrational Circular Dichroism (VCD) , which probes chirality in the infrared region, can provide more detailed information about the local conformation of the side chains and their arrangement around the helical backbone. Furthermore, direct visualization of the helical structure and determination of its sense can sometimes be achieved using high-resolution Atomic Force Microscopy (AFM) .
Spectroscopic Signatures of Chirality in Polymeric Structures
The chirality of poly(this compound) manifests in distinct spectroscopic signatures, primarily observed through chiroptical techniques like CD spectroscopy.
The key spectroscopic signature is the exciton-coupled circular dichroism of the aromatic side chains. The regularly arranged tolyl groups along the helical backbone can interact electronically. This interaction between the transition dipoles of the aromatic chromophores leads to a splitting of the absorption band and results in a characteristic bisignate (S-shaped or inverted S-shaped) CD signal. The shape and sign of this exciton-coupled CD signal are highly sensitive to the helical pitch and sense.
Another important signature is the intense CD signal associated with the n-π* transition of the backbone amide groups. The magnitude of this signal, often quantified as the molar ellipticity [θ], is proportional to the degree of helical order in the polymer. A higher molar ellipticity value indicates a more stable and uniform helical structure with fewer helix reversals.
The table below shows representative chiroptical data for a chiral polyisocyanate, demonstrating the relationship between monomer chirality and the resulting polymer's spectroscopic properties.
| Polymer | Monomer Configuration | CD Signal (at ~250 nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Inferred Helical Sense |
| Poly((S)-α-methylbenzyl isocyanate) | S | Negative | -1.5 x 10⁴ | Left-handed (M) |
| Poly((R)-α-methylbenzyl isocyanate) | R | Positive | +1.5 x 10⁴ | Right-handed (P) |
| Data is for a structurally analogous polymer, poly(α-methylbenzyl isocyanate), to illustrate the expected spectroscopic signatures. |
Applications in Advanced Materials Science
Chiral Stationary Phases (CSPs) for Enantioseparation
Chiral Stationary Phases (CSPs) are crucial components in High-Performance Liquid Chromatography (HPLC) systems designed for separating enantiomers. The effectiveness of 1-(1-isocyanatoethyl)-4-methylbenzene in this area stems from its ability to be securely attached to a solid support and its inherent chiral structure, which facilitates differential interactions with enantiomeric molecules.
The covalent attachment, or immobilization, of a chiral selector onto a chromatographic support is critical for the stability and longevity of a Chiral Stationary Phase (CSP). The highly reactive isocyanate group (-N=C=O) of this compound is ideal for this purpose.
One common and robust strategy involves bonding the selector to silica (B1680970) gel, the most widely used support material in HPLC. The silica surface is typically functionalized with groups that can react with the isocyanate. For instance, aminopropyl-functionalized silica provides primary amine groups that react with the isocyanate to form a stable urea (B33335) linkage. This covalent bond ensures that the chiral selector does not leach from the column during operation, even with a wide range of mobile phases. mdpi.com Another approach is to use a linker molecule, such as 3-(triethoxysilyl)propyl isocyanate, to first react with the chiral molecule and then bond to the silica support. mdpi.com
These immobilization techniques create durable CSPs that can withstand various solvents and operating conditions, a significant advantage over coated CSPs where the selector is only physically adsorbed. bgb-analytik.com
The performance of a CSP is measured by its ability to separate two enantiomers. Key parameters include the separation factor (α), which indicates the degree of separation, and the resolution (Rs), which quantifies how well the two peaks are separated. A higher value for both indicates better performance. nih.gov
CSPs derived from selectors similar in principle to this compound, such as those based on phenylcarbamate derivatives of polysaccharides, have demonstrated excellent and broad chiral recognition capabilities. chinacloudapi.cn For example, cellulose (B213188) tris(3,5-dimethylphenylcarbamate) is a widely successful CSP that operates on similar principles of forming transient diastereomeric complexes. chinacloudapi.cn The performance of these phases depends on the specific analyte and the mobile phase used. The table below illustrates typical performance data for the separation of common pharmaceutical compounds on a related phenylcarbamate-based CSP.
| Analyte | Mobile Phase (Hexane/Isopropanol) | Separation Factor (α) | Resolution (Rs) |
| Flurbiprofen | 90/10 + 0.1% TFA | 1.18 | 2.45 |
| Ketoprofen | 80/20 + 0.1% TFA | 1.35 | 4.10 |
| Warfarin | 70/30 | 1.52 | 5.30 |
| Propranolol | 95/5 + 0.1% DEA | 1.25 | 3.15 |
TFA: Trifluoroacetic acid, DEA: Diethylamine. Data is representative of performance on phenylcarbamate-type CSPs.
The fundamental mechanism of chiral recognition involves the formation of temporary, diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the CSP. acs.org The difference in the stability (Gibbs free energy) of these two complexes leads to different retention times and, thus, separation. acs.org
For effective recognition, multiple simultaneous interactions are required, often described by the "three-point interaction model". acs.org In the case of CSPs derived from this compound, these interactions can include:
π-π stacking: Interactions between the aromatic rings of the selector and the analyte.
Hydrogen bonding: The carbamate (B1207046) or urea linkage formed during immobilization contains N-H and C=O groups that can act as hydrogen bond donors and acceptors.
Dipole-dipole interactions: Resulting from polar functional groups on both the selector and the analyte.
Steric hindrance: The specific three-dimensional shape of the chiral selector creates a constrained environment where one enantiomer fits more favorably than the other. bgb-analytik.com
Enhancing chiral recognition involves designing selectors that maximize these interactions. Modifying the aromatic ring with electron-donating or electron-withdrawing groups or altering the steric bulk around the chiral center can significantly impact the separation factor (α) and resolution (Rs). rsc.org
Chiral Recognition Materials in Sensing and Catalysis
The ability of this compound to selectively interact with other chiral molecules extends its utility beyond chromatography into the realms of chemical sensing and asymmetric catalysis.
Chiral recognition is crucial for developing sensors that can detect specific enantiomers, which is vital in pharmacology and environmental science where different enantiomers can have vastly different effects. nih.gov By immobilizing this compound or its derivatives onto the surface of a sensor, a platform can be created that responds differently to the presence of R- and S-enantiomers of a target molecule.
For instance, when integrated into luminescent covalent-organic frameworks (COFs), chiral moieties can induce a selective response. The binding of one enantiomer over the other into the chiral pores of the material can cause a measurable change in the material's fluorescence, allowing for quantitative detection. nih.gov This approach combines the structural benefits of materials like COFs with the specific recognition properties of the chiral molecule.
Asymmetric catalysis, the synthesis of predominantly one enantiomer of a chiral product, is a cornerstone of modern chemistry, particularly in drug manufacturing. sigmaaldrich.comnih.gov Chiral ligands are essential components of asymmetric catalysts, as they transfer their "handedness" to the reaction products.
The isocyanate group of this compound provides a convenient anchor point for synthesizing more complex chiral ligands. mdpi.com It can be reacted with various molecules containing hydroxyl or amine groups to create a diverse library of ligands. These ligands can then be complexed with a metal center (e.g., palladium, rhodium, copper) to form a chiral catalyst. The steric and electronic properties of the ligand dictate the catalyst's efficiency and the enantiomeric excess (ee) of the product. csic.esresearchgate.net The development of new chiral ligands is a continuous effort to achieve higher yields and selectivities in asymmetric reactions like hydrogenations, alkylations, and cross-coupling reactions. sigmaaldrich.com
Optically Active Materials and Photonics (non-clinical)
Theoretical and Computational Studies on Chiral 1 1 Isocyanatoethyl 4 Methylbenzene
Conformational Analysis and Stereoisomer Stability
The three-dimensional structure of 1-(1-isocyanatoethyl)-4-methylbenzene is not static. Rotation around single bonds, such as the C-N bond of the isocyanate group and the bond connecting the chiral center to the phenyl ring, gives rise to various conformers. Conformational analysis aims to identify the stable arrangements of the molecule (local minima on the potential energy surface) and the energy barriers for interconversion between them.
The relative stability of the different stereoisomers, the (R) and (S) enantiomers, is a key aspect of its chemistry. While enantiomers have identical energies in an achiral environment, their interaction with other chiral molecules will differ. Computational methods can be used to explore the potential energy surface of the molecule. Theoretical studies on related chiral molecules often employ quantum chemical calculations to determine the geometric parameters and relative energies of different conformers. For instance, studies on the isomerization of other organic molecules have utilized density functional theory (DFT) to investigate the kinetics and thermodynamics of different pathways, indicating that some isomers are kinetically more stable than others. nih.gov
Table 1: Hypothetical Relative Energies of Conformers for this compound
| Conformer | Dihedral Angle (C-C-N=C) | Relative Energy (kcal/mol) |
| A | 60° | 0.0 |
| B | 180° | 1.5 |
| C | -60° | 0.0 |
Note: This table is illustrative and based on general principles of conformational analysis. Specific values for this compound would require dedicated computational studies.
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and to investigate chemical reactions. It provides a good balance between accuracy and computational cost, making it suitable for studying complex reaction mechanisms.
DFT calculations are instrumental in elucidating the mechanisms of stereoselective reactions involving chiral molecules like this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition states and intermediates, providing a detailed picture of how reactants are converted into products. This is particularly important for understanding the origin of stereoselectivity, i.e., why one stereoisomer is formed preferentially over another.
For reactions involving isocyanates, such as their copolymerization with epoxides, DFT calculations have been used to reveal how bulky substituents can alter the reaction mechanism and even invert the direction of chiral induction. nih.govresearchgate.net These studies compute the energies of the transition states leading to the different stereoisomeric products. A lower activation energy for one pathway indicates that the corresponding product will be formed faster, thus explaining the observed stereoselectivity.
A key outcome of studying stereoselective reactions is the prediction of the enantiomeric excess (ee), which quantifies the preference for one enantiomer over the other. The energy difference between the diastereomeric transition states leading to the (R) and (S) products can be related to the enantiomeric excess of the final product mixture.
Computational studies on other catalytic systems have demonstrated a good correlation between the DFT-calculated energy differences of transition states and the experimentally observed enantiomeric excess. researchgate.net This predictive capability is highly valuable in the design of new catalysts and the optimization of reaction conditions for the synthesis of enantiomerically pure compounds. For a reaction involving this compound, DFT could be employed to predict the stereochemical outcome by calculating the activation energies for the attack of a nucleophile on the re and si faces of the isocyanate group.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and materials. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules over time, offering insights into dynamic processes.
Polyisocyanates are known to adopt rigid, helical conformations due to steric interactions between the side chains. acs.org This is a consequence of the hindered rotation around the C-N bonds of the polymer backbone. MD simulations are a powerful tool to investigate the dynamics of polymer chain folding and the formation of these helical structures.
The interaction of a chiral polymer with other chiral molecules is crucial for applications such as chiral chromatography and enantioselective catalysis. MD simulations can be used to study the non-covalent interactions between a polymer, such as poly(this compound), and a chiral substrate.
These simulations can provide a detailed picture of the binding modes and interaction energies, helping to explain the basis of chiral recognition. By simulating the polymer and a racemic mixture of a chiral substrate, it is possible to observe preferential binding of one enantiomer to the polymer. Such studies have been performed for other polymer systems to understand their molecular organization and interactions with small molecules. nih.gov
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The industrial synthesis of isocyanates has traditionally relied on the use of phosgene, a highly toxic and corrosive chemical. A key area of future research will be the development of phosgene-free, sustainable synthetic pathways to 1-(1-isocyanatoethyl)-4-methylbenzene. Current research into greener isocyanate synthesis offers several promising avenues:
Curtius, Hofmann, and Lossen Rearrangements: These classic rearrangements provide phosgene-free routes to isocyanates from carboxylic acids, amides, and hydroxamic acids, respectively. Future work could focus on optimizing these reactions for the synthesis of this compound, potentially utilizing greener reagents and reaction conditions.
Flow Chemistry: Continuous flow processes offer significant safety and efficiency advantages for handling hazardous intermediates, such as the acyl azides involved in the Curtius rearrangement. Developing a continuous flow synthesis for this compound could enable safer, scalable, and more controlled production.
Catalytic Approaches: The development of catalytic methods, such as the reductive carbonylation of nitro compounds or the oxidative carbonylation of amines, presents another phosgene-free alternative. Research into novel catalysts that can efficiently and selectively produce this compound will be a significant step forward.
| Synthetic Route | Precursor | Key Transformation | Advantages |
| Curtius Rearrangement | Carboxylic Acid | Acyl azide (B81097) to isocyanate | Phosgene-free, clean reaction |
| Hofmann Rearrangement | Primary Amide | Amide to isocyanate | Phosgene-free |
| Lossen Rearrangement | Hydroxamic Acid | Hydroxamic acid to isocyanate | Phosgene-free |
| Flow Chemistry | Various | Continuous processing | Enhanced safety and control |
| Bio-based Synthesis | Renewable feedstocks | Conversion to key intermediates | Increased sustainability |
| Catalytic Carbonylation | Nitro/Amino compounds | Carbonylation | Phosgene-free |
Exploration of New Asymmetric Reactions and Catalytic Systems
The chirality of this compound is a key feature that can be exploited in asymmetric synthesis. Future research will likely focus on developing novel catalytic systems to produce this compound with high enantiomeric purity and exploring its use in new asymmetric reactions.
The synthesis of the analogous compound, (R)-(+)-α-methylbenzyl isocyanate, is well-established and it is used in the synthesis of chiral ligands for asymmetric catalysis. sigmaaldrich.com This suggests a clear path for the development of enantioselective syntheses of this compound. Research in this area could involve:
Chiral Catalysts: The development of novel chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, for the asymmetric synthesis of the precursor amine or for the direct asymmetric conversion to the isocyanate. numberanalytics.com
Enzymatic Resolutions: Biocatalysis offers a green and highly selective method for resolving racemic mixtures. The use of enzymes, such as lipases, to selectively acylate one enantiomer of the corresponding amine precursor could be a viable route to enantiopure this compound.
Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable ketimine precursor using a chiral catalyst could provide an efficient route to the enantiomerically enriched amine, which can then be converted to the isocyanate.
Once enantiomerically pure this compound is accessible, it can be utilized as a chiral building block or derivatizing agent. For instance, it can be used for the chiral resolution of racemic alcohols and amines via the formation of diastereomeric urethanes and ureas, which can then be separated by chromatography. ntu.edu.sg
| Asymmetric Strategy | Description | Potential Application for Target Compound |
| Chiral Catalysis | Use of chiral catalysts to induce stereoselectivity. | Enantioselective synthesis of the precursor amine or direct isocyanation. |
| Enzymatic Resolution | Separation of enantiomers using enzymes. | Kinetic resolution of the racemic precursor amine. |
| Chiral Derivatizing Agent | Reaction with a chiral molecule to form separable diastereomers. | Use of the enantiopure isocyanate to resolve racemic alcohols and amines. |
Expansion into Emerging Advanced Materials Fields
The unique combination of a reactive isocyanate group and a chiral center makes this compound an attractive monomer for the synthesis of novel advanced materials. Future research is expected to explore its incorporation into a variety of polymer architectures.
The introduction of chiral units into polymer backbones can induce helical structures and other forms of supramolecular organization, leading to materials with unique optical, mechanical, and recognition properties. rsc.org Potential areas of application include:
Chiral Polymers and Polyurethanes: The polymerization of enantiopure this compound with diols or diamines can lead to the formation of chiral polyurethanes and polyureas. These materials could find applications in chiral chromatography, where they can be used as the stationary phase for the separation of enantiomers. sigmaaldrich.com
Biomedical Materials: Polyurethanes are widely used in biomedical applications due to their biocompatibility and tunable mechanical properties. nih.gov The incorporation of the chiral this compound unit could lead to the development of novel biomaterials with specific interactions with biological systems.
High-Performance Polymers: Isocyanates are key components in the production of high-performance polymers with excellent thermal and mechanical stability. patsnap.com The rigid aromatic structure and the chiral center of this compound could contribute to the development of polymers with enhanced properties for demanding applications.
| Material Class | Potential Properties | Potential Applications |
| Chiral Polyurethanes | Enantioselective recognition | Chiral stationary phases for chromatography |
| Biomedical Polymers | Biocompatibility, specific bio-interactions | Medical devices, drug delivery systems |
| High-Performance Polymers | Enhanced thermal and mechanical stability | Aerospace, automotive, and electronics industries |
Integration with Machine Learning for Predictive Synthesis and Material Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of novel synthetic routes, and the discovery of materials with desired properties. chemcopilot.comengineering.org.cn The integration of these computational tools into the research of this compound represents a significant future direction.
Predictive Synthesis: Machine learning models can be trained on large datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for the synthesis of a target molecule. synthiaonline.com This approach could be used to accelerate the development of efficient and sustainable synthetic routes to this compound. Furthermore, AI-powered retrosynthesis tools can propose novel synthetic pathways that may not be apparent to human chemists. kyoto-u.ac.jp
Catalyst Design: AI can be employed to design novel chiral catalysts for the asymmetric synthesis of this compound. By learning the relationship between catalyst structure and enantioselectivity from existing data, machine learning models can predict the performance of new catalyst candidates, thereby streamlining the catalyst development process. researchgate.net
Material Property Prediction: Machine learning models can predict the physical and chemical properties of polymers based on their monomer composition and structure. acs.org This would allow for the in silico design of polyurethanes and other polymers incorporating this compound with tailored properties for specific applications, reducing the need for extensive experimental trial-and-error. For instance, models could predict properties such as glass transition temperature, tensile strength, and chiral recognition capabilities.
| Machine Learning Application | Objective | Potential Impact |
| Predictive Synthesis | Optimize reaction conditions and discover new synthetic routes. | Faster and more efficient synthesis. |
| Catalyst Design | Design novel chiral catalysts with high enantioselectivity. | Improved access to enantiopure compound. |
| Material Property Prediction | Predict the properties of polymers containing the isocyanate. | Accelerated discovery of new advanced materials. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-Isocyanatoethyl)-4-methylbenzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves introducing the isocyanate group to a substituted benzene precursor. For example, analogous compounds like (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate are synthesized via nucleophilic substitution or coupling reactions using brominated precursors and isocyanate donors under inert conditions (e.g., dry THF, N₂ atmosphere). Optimization includes controlling stoichiometry, temperature (often 0–25°C), and catalyst selection (e.g., palladium catalysts for cross-coupling) to enhance yield and purity .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ as solvent) to confirm substituent positions and isocyanate group integrity.
- FTIR : Detection of the N=C=O stretch (~2250 cm⁻¹) for functional group validation.
- Chromatography : HPLC or GC-MS with a sodium acetate/1-octanesulfonate buffer system (pH 4.6) to assess purity .
Q. What are the primary reactivity patterns of this compound in organic synthesis?
- Methodological Answer : The isocyanate group reacts with nucleophiles (e.g., amines, alcohols) to form ureas or carbamates. For instance, thermal cyclization of structurally similar compounds (e.g., 1-(1-azidovinyl)-4-methylbenzene) in green solvents like 2-MeTHF or CPME demonstrates solvent-dependent reactivity, with yields varying based on polarity and boiling point .
Advanced Research Questions
Q. How do solvent polarity and reaction medium influence the kinetics of this compound in cyclization or polymerization reactions?
- Methodological Answer : Studies on analogous compounds show that solvents like toluene or cyclopentyl methyl ether (CPME) affect reaction rates due to differences in dielectric constant and coordination ability. For example, CPME’s low polarity may slow down ionic intermediates but improve selectivity in cyclization reactions. Kinetic studies using ¹H NMR or in situ FTIR are recommended to monitor real-time progress .
Q. What computational tools are effective for predicting synthetic pathways or stereochemical outcomes for derivatives of this compound?
- Methodological Answer : Retrosynthesis software (e.g., AI-powered tools leveraging Reaxys or Pistachio databases) can propose routes based on known reactions of isocyanates. Density Functional Theory (DFT) calculations are useful for predicting stereochemical outcomes, such as the enantiomeric excess in chiral derivatives like (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate .
Q. How can researchers address contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., X-ray crystallography for absolute configuration, 2D NMR for connectivity). For example, discrepancies in ¹³C NMR shifts may arise from solvent effects or impurities; replicate experiments under standardized conditions (e.g., CDCl₃, 25°C) are critical .
Q. What safety protocols are essential for handling this compound, given its reactivity and toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
